molecular formula C14H16N2O B2823887 6,7-Dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1338682-62-4

6,7-Dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Cat. No.: B2823887
CAS No.: 1338682-62-4
M. Wt: 228.295
InChI Key: LLZCTKBQMCOEKR-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one (CAS 1338682-62-4) is a high-purity tricyclic organic compound of interest in medicinal chemistry and neuroscience research. This benzo-fused [1,6]naphthyridine derivative, with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol, serves as a key scaffold for developing novel bioactive molecules . The 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine core is a subject of significant research due to its structural similarity to naturally occurring alkaloids and its wide range of potential pharmacological activities . Recent scientific investigations highlight the particular value of this chemical class in exploring therapies for neurological disorders. Derivatives of this scaffold have shown promise as inhibitors of monoamine oxidase B (MAO B), an enzyme target for Parkinson's disease, and as potent inhibitors of Phosphodiesterase 5 (PDE5) for Alzheimer's disease research . PDE5 inhibition is part of a strategic approach to target the NO/cGMP/PKG/CREB signaling pathway, which is crucial for synaptic plasticity and memory processes . Researchers are leveraging this versatile tricyclic system to create new chemical entities for probing these and other biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified laboratory personnel in accordance with all applicable regulations.

Properties

IUPAC Name

6,7-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-8-3-4-10-13(9(8)2)16-12-5-6-15-7-11(12)14(10)17/h3-4,15H,5-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZCTKBQMCOEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(N2)CCNC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3-cyanopyridine with suitable aldehydes or ketones can lead to the formation of the desired naphthyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

6,7-Dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound for drug development.

    Industry: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between 6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one and its analogs:

Compound Name Substituents Key Properties Applications/Safety Availability
This compound Methyl (6,7-positions) Likely enhanced lipophilicity and steric bulk; potential CNS activity (inferred) Limited safety data; structural analogs suggest moderate handling precautions required Presumed research-grade
5-Ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one Ethyl (5-position) Increased lipophilicity; listed as hazardous (organ toxicity, environmental risk) Discontinued; strict PPE and disposal protocols required Discontinued
8-Fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one Fluoro (8-position), methyl (5-position) Enhanced metabolic stability; fluorine improves binding selectivity Available with ISO certification; no explicit hazard warnings Available (Parchem)
8-Fluoro-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one Fluoro (8-position), trifluoroacetyl (2-position) High electron-withdrawing effects; potential for kinase inhibition Discontinued; fluorinated groups may pose environmental persistence concerns Discontinued

Key Observations:

Fluorinated analogs (e.g., 8-fluoro-5-methyl) benefit from fluorine’s electronegativity, enhancing metabolic stability and binding interactions with target proteins .

Safety and Handling: The 5-ethyl compound is associated with significant health hazards (organ damage, genetic defects) and environmental risks, necessitating stringent safety protocols .

Applications: Fluorinated derivatives are often prioritized in drug discovery for their improved pharmacokinetic profiles. The trifluoroacetyl-containing compound may serve as a precursor for kinase inhibitors. The 6,7-dimethyl variant’s lack of fluorine could limit its use in contexts requiring prolonged metabolic stability but may offer advantages in non-polar environments.

Research Findings and Gaps

  • Structural-Activity Relationships (SAR) : Methyl and ethyl groups at different positions modulate steric and electronic effects, but direct comparative data on potency or toxicity for the 6,7-dimethyl compound are absent in the provided evidence.
  • Environmental Impact: Fluorinated compounds pose risks of bioaccumulation, as noted in the discontinued trifluoroacetyl derivative , whereas the environmental fate of the dimethyl analog remains unstudied.
  • Synthetic Accessibility : The discontinued status of some analogs highlights challenges in scaling synthesis or meeting safety standards, which may also apply to the dimethyl compound.

Biological Activity

6,7-Dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2OC_{14}H_{16}N_2O. The compound features a complex naphthyridine structure that contributes to its biological properties.

Research indicates that this compound exhibits various mechanisms of action:

  • Antimicrobial Activity : It has shown efficacy against several bacterial strains by inhibiting key enzymatic pathways necessary for bacterial survival.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, reducing cytokine production and promoting anti-inflammatory mediators.
  • Neuroprotective Properties : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Biological Activity Overview

Activity Type Description References
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
NeuroprotectiveProtects neurons from oxidative damage
AntitumorInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies revealed that the compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent in treating chronic inflammatory diseases.

Case Study 3: Neuroprotection

Research conducted on neuronal cell cultures indicated that treatment with the compound resulted in a significant decrease in cell death induced by oxidative stress. The protective effect was linked to the upregulation of antioxidant enzymes.

Detailed Research Findings

Recent investigations have focused on the synthesis and modification of this compound derivatives to enhance its biological activity. Structure-activity relationship (SAR) studies have revealed that modifications at specific positions can improve potency and selectivity against targeted biological pathways.

Table: Structure-Activity Relationship Studies

Modification Effect on Activity Reference
Methyl group additionIncreased antimicrobial potency
Hydroxyl substitutionEnhanced neuroprotective effects
HalogenationImproved anti-inflammatory activity

Q & A

Q. How to address regioselectivity issues in functionalization?

  • Directing groups : Introduce bromine at the 8-position to steer subsequent substitutions to the 7-position .
  • Microwave-assisted synthesis : Enhance selectivity in cyclization steps by reducing side reactions .

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